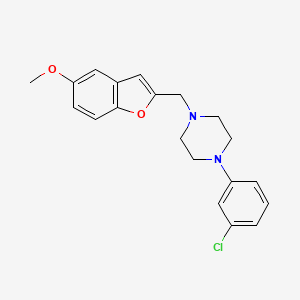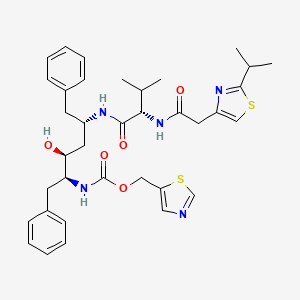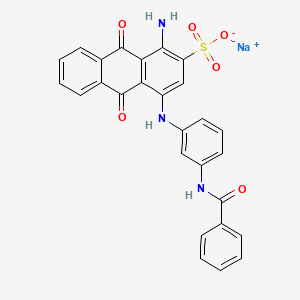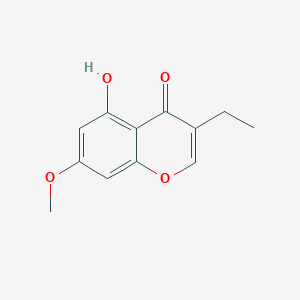
Methyl-lathodoratin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of methyl-lathodoratin involves several steps, including the use of boron reagents for Suzuki–Miyaura coupling . This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance. The preparation of boron reagents and their application in Suzuki–Miyaura coupling are crucial for the synthesis of this compound .
化学反応の分析
Methyl-lathodoratin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Methyl-lathodoratin has been extensively studied for its scientific research applications. It has shown potential in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it has demonstrated antibacterial activity against various bacterial strains . In medicine, it is being investigated for its potential therapeutic applications, including its ability to inhibit bacterial DNA gyrase . In industry, it is used in the development of new antibacterial agents .
作用機序
The mechanism of action of methyl-lathodoratin involves its interaction with bacterial DNA gyrase. It forms hydrogen bonds with the backbone of valine and the sidechains of arginine residues, as well as hydrophobic interactions with isoleucine . These interactions disrupt the function of DNA gyrase, leading to bacterial cell death .
類似化合物との比較
Methyl-lathodoratin is unique compared to other flavonoid compounds due to its specific interactions with bacterial DNA gyrase. Similar compounds include other flavonoids that also exhibit antibacterial properties, such as quercetin and kaempferol . this compound’s specific binding interactions and molecular structure make it a distinct and valuable compound for antibacterial research .
特性
CAS番号 |
76690-64-7 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
3-ethyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-3-7-6-16-10-5-8(15-2)4-9(13)11(10)12(7)14/h4-6,13H,3H2,1-2H3 |
InChIキー |
JNRZSHBAPNUBNS-UHFFFAOYSA-N |
正規SMILES |
CCC1=COC2=CC(=CC(=C2C1=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


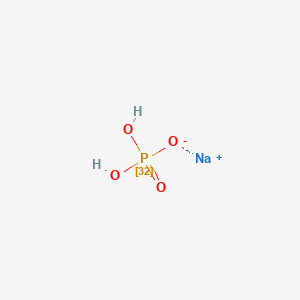
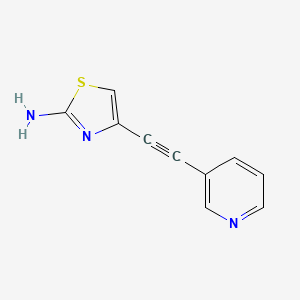
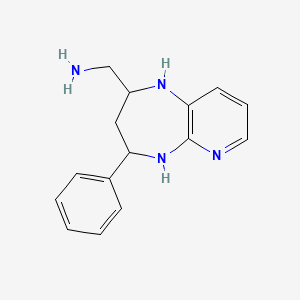
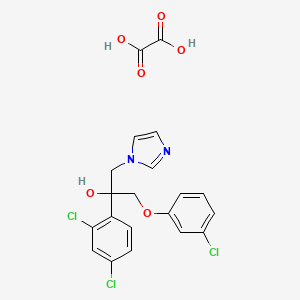
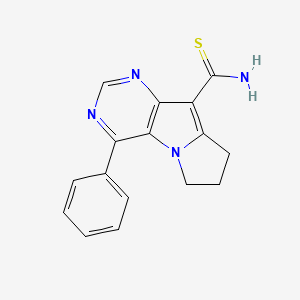
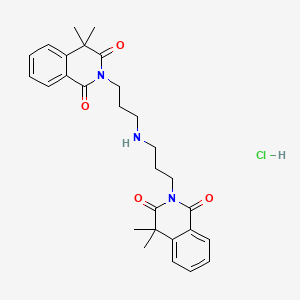
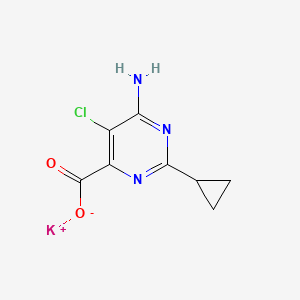

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
